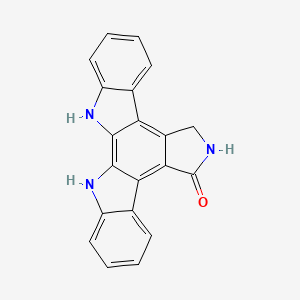
K-252c
Cat. No. B1673212
Key on ui cas rn:
85753-43-1
M. Wt: 311.3 g/mol
InChI Key: MEXUTNIFSHFQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05489608
Procedure details


300 mg (0.96 mmole) 6,7,12,13-tetrahydro-5-oxo-5H-indolo[2.3-a]pyrrolo [3,4-c]carbazole, suspended in 20 mL acetonitrile, are mixed with 0.3 mL (4.56 mole) acrylic acid nitrile and 2 drops of 1,8-diazabicyclo[5,4,0[undec-7-ene (DBU) and stirred for 3 days at 20° C. The mixture of starting materials and product is filtered off, again mixed with the same amounts of acrylic acid nitrile, DBU and acetonitrile and stirred for a further 3 days at 20° C. After again repeating this procedure and after a further 3 days at 20° C., the 12-(2-cyanoethyl)-6,7,12, 13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is filtered off in the form of beige colored crystals which decompose above 275° C.
Quantity
300 mg
Type
reactant
Reaction Step One

[Compound]
Name
acrylic acid nitrile
Quantity
0.3 mL
Type
reactant
Reaction Step Two


[Compound]
Name
1,8-diazabicyclo[5,4,0
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:6]2[C:7]3[C:24]4[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=4[NH:18][C:8]=3[C:9]3[NH:10][C:11]4[C:16]([C:17]=3[C:5]=2[CH2:4][NH:3]1)=[CH:15][CH:14]=[CH:13][CH:12]=4.[CH3:25][CH2:26][CH2:27]CCCC=CCCC.C(#[N:38])C>>[C:27]([CH2:26][CH2:25][N:10]1[C:9]2[C:8]3[NH:18][C:19]4[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=4[C:7]=3[C:6]3[C:2](=[O:1])[NH:3][CH2:4][C:5]=3[C:17]=2[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)#[N:38]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NCC2=C1C1=C(C=3NC4=CC=CC=C4C23)NC=2C=CC=CC21
|
Step Two
[Compound]
|
Name
|
acrylic acid nitrile
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC=CCCC
|
[Compound]
|
Name
|
1,8-diazabicyclo[5,4,0
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 days at 20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture of starting materials and product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
again mixed with the same amounts of acrylic acid nitrile, DBU and acetonitrile
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for a further 3 days at 20° C
|
|
Duration
|
3 d
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after a further 3 days at 20° C.
|
|
Duration
|
3 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the 12-(2-cyanoethyl)-6,7,12, 13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is filtered off in the form of beige colored crystals which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decompose above 275° C.
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)CCN1C2=CC=CC=C2C=2C3=C(C4=C(C12)NC=1C=CC=CC14)C(NC3)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
